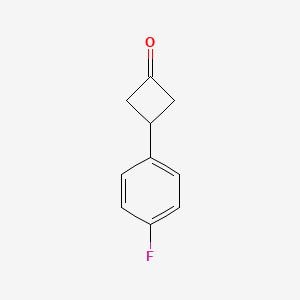

3-(4-fluorophenyl)cyclobutanone

Description

The exact mass of the compound 3-(4-Fluorophenyl)cyclobutan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4-fluorophenyl)cyclobutanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)cyclobutanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEDMEVWTIFKFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465009 | |

| Record name | 3-(4-fluorophenyl)cyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143589-42-8 | |

| Record name | 3-(4-fluorophenyl)cyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorophenyl)cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(4-fluorophenyl)cyclobutanone chemical properties

This in-depth technical guide details the chemical properties, synthesis, and applications of 3-(4-fluorophenyl)cyclobutanone , a critical intermediate in modern medicinal chemistry.[1][2]

Core Scaffold for Next-Generation Bioactive Small Molecules [1][2]

Executive Summary & Strategic Importance

In the landscape of drug discovery, 3-(4-fluorophenyl)cyclobutanone (CAS: 143589-42-8 ) represents a high-value "escape from flatland" scaffold.[1][2] Unlike planar phenyl rings or flexible alkyl chains, the cyclobutane core offers a defined vector for substituent exit, enhancing metabolic stability via the "magic methyl" effect of the fluorine atom while maintaining a specific 3D conformation (puckered ring).[2]

This compound is primarily utilized as a precursor for reductive amination to generate 3-substituted cyclobutyl amines, a motif increasingly prevalent in antagonists for MRGPRX2 (pseudo-allergic reactions), H1 histamine receptors , and PARP inhibitors .[2]

Physicochemical Profile

| Property | Data |

| IUPAC Name | 3-(4-fluorophenyl)cyclobutan-1-one |

| CAS Registry Number | 143589-42-8 |

| Molecular Formula | C₁₀H₉FO |

| Molecular Weight | 164.18 g/mol |

| Appearance | Colorless to pale yellow oil (can solidify upon standing/chilling) |

| Boiling Point | ~115–120 °C (at reduced pressure, est.)[1][2] |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water |

| LogP (Predicted) | ~2.3 |

| H-Bond Acceptors | 2 (Ketone O, Fluorine) |

| H-Bond Donors | 0 |

Synthetic Methodology

The most robust and scalable route to 3-(4-fluorophenyl)cyclobutanone is the [2+2] Cycloaddition-Dechlorination sequence .[1][2] This method avoids the use of unstable cyclopropanated precursors and allows for the use of readily available 4-fluorostyrene.[1]

Synthesis Workflow Diagram[2]

Caption: Two-step synthesis via dichloroketene cycloaddition followed by zinc-mediated reductive dechlorination.[1][2]

Detailed Protocol

Step 1: [2+2] Cycloaddition

Objective: Formation of the dichlorocyclobutanone ring.[2]

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Nitrogen (

). -

Reagents: Charge flask with 4-fluorostyrene (1.0 equiv) and Zn-Cu couple (2.5 equiv) in anhydrous 1,2-dimethoxyethane (DME).

-

Addition: Add trichloroacetyl chloride (1.2 equiv) dropwise over 1 hour while maintaining a gentle reflux. The in situ generated dichloroketene reacts immediately with the styrene.[1]

-

Workup: Filter off zinc salts through Celite. Concentrate the filtrate. The residue (2,2-dichloro-3-(4-fluorophenyl)cyclobutanone) is often used directly without purification.[1][2]

Step 2: Reductive Dechlorination

Objective: Removal of chlorine atoms to yield the parent cyclobutanone.

-

Reaction: Dissolve the crude intermediate in Glacial Acetic Acid .

-

Reduction: Add Zinc dust (4.0 equiv) portion-wise at room temperature. The reaction is exothermic; cooling may be required.[2][3]

-

Completion: Stir for 2–4 hours. Monitor by TLC (disappearance of the dichloro spot).[2]

-

Isolation: Filter zinc residues. Dilute with diethyl ether, wash with saturated

(carefully, gas evolution) until neutral. Dry over -

Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the pure title compound.[2]

Chemical Reactivity & Transformations

The strain of the cyclobutanone ring (~26 kcal/mol) combined with the electron-withdrawing fluorophenyl group creates a unique reactivity profile.[1][2]

Reactivity Pathway Diagram[2][4]

Caption: Key divergent synthetic pathways. Reductive amination is the primary vector for medicinal chemistry applications.

Key Reaction: Reductive Amination

This is the most frequent application in drug synthesis.[2]

-

Protocol: Mix ketone (1 equiv) and amine (1.1 equiv) in DCE/DCM. Add Sodium triacetoxyborohydride (STAB, 1.5 equiv) and catalytic acetic acid.[2]

-

Stereochemistry: The reaction typically yields a mixture of cis and trans isomers (often ~3:1 favoring cis due to hydride attack from the less hindered face, though this varies with amine size). Isomers are separable by HPLC.[2]

Applications in Drug Discovery

The 3-(4-fluorophenyl)cyclobutyl moiety acts as a bioisostere for phenyl or cyclohexyl groups, improving solubility and metabolic stability.[1][2]

-

MRGPRX2 Antagonists: Used to synthesize inhibitors for mast cell-mediated pseudo-allergic drug reactions.[1][2] The cyclobutane ring positions the fluorophenyl group into a hydrophobic pocket while the amine handle engages acidic residues in the receptor.[1]

-

H1 Antagonists: Incorporated into next-generation antihistamines to reduce blood-brain barrier penetration (when coupled with polar amines) while maintaining high potency.[1][2]

-

Kinase Inhibitors: The scaffold serves as a rigid linker in various kinase inhibitors, restricting conformational freedom to enhance binding affinity.[2]

Handling & Safety Data

-

Hazards:

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but can oxidize over prolonged exposure to air.[2]

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine content).[2]

References

-

Synthesis via Dichloroketene: Krepski, L. R., & Hassner, A. (1978).[2] An improved procedure for the addition of dichloroketene to alkenes. Journal of Organic Chemistry, 43(16), 3173-3175.[1][2] Link[1][2]

-

Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link[1][2]

-

Application in MRGPRX2 (Patent): Bicyclic heterocycles as mrgprx2 antagonists. WO2025042730A1. (2025).[2] Link[1]

-

Application in H1 Antagonists (Patent): Partially saturated nitrogen-containing heterocyclic compound. WO2014021281A1. (2014).[2] Link[1]

-

PubChem Compound Summary: 3-(4-Fluorophenyl)cyclobutanone (CAS 143589-42-8).[1][2][5][6] Link[1][2]

Sources

- 1. EP1161408B1 - Method of producing cyclobutanone - Google Patents [patents.google.com]

- 2. PubChemLite - 143589-42-8 (C10H9FO) [pubchemlite.lcsb.uni.lu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. echemi.com [echemi.com]

- 5. SY177280,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. Halogenated Benzenes | CymitQuimica [cymitquimica.com]

3-(4-fluorophenyl)cyclobutanone structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 3-(4-fluorophenyl)cyclobutanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 3-(4-fluorophenyl)cyclobutanone, a key building block in contemporary drug discovery and organic synthesis.[1] Designed for researchers, analytical chemists, and process development scientists, this document moves beyond simple data reporting to explain the causal logic behind the analytical strategy. We will detail the integrated use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section includes not only the interpretation of spectral data but also field-proven experimental protocols and the rationale for their selection, ensuring a self-validating and reproducible workflow.

Introduction: The Significance of a Substituted Cyclobutanone

The cyclobutane motif is a prevalent scaffold in medicinal chemistry, prized for its ability to act as a rigid, three-dimensional bioisostere for other functional groups.[2] Its inherent ring strain, while a challenge in synthesis, can be exploited for unique chemical transformations.[2][3] The subject of this guide, 3-(4-fluorophenyl)cyclobutanone (Molecular Formula: C₁₀H₉FO, Molecular Weight: 164.18 g/mol ), combines this valuable core with a fluorophenyl group—a common substituent used to modulate metabolic stability and binding affinity in drug candidates.[4]

Definitive structural confirmation is paramount before this molecule can be advanced in any development pipeline. An incorrect assignment of stereochemistry or substitution pattern can lead to the costly failure of a research program. This guide, therefore, presents an authoritative workflow for its complete characterization.

The Elucidation Pathway: An Integrated Spectroscopic Approach

The structure of an unknown compound is a puzzle. No single technique provides the complete picture. The most robust approach involves integrating data from multiple orthogonal techniques. Our strategy begins with determining the molecular formula and identifying key functional groups, then proceeds to map the precise atomic connectivity.

Figure 1: The integrated workflow for structure elucidation, combining orthogonal analytical techniques.

Mass Spectrometry (MS): Defining the Molecular Boundaries

Expertise & Causality: The first step in analyzing any new compound is to confirm its molecular weight and deduce its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy sufficient to distinguish between isobaric formulas.

A sample of 3-(4-fluorophenyl)cyclobutanone analyzed via HRMS with electrospray ionization (ESI) is expected to yield a protonated molecular ion [M+H]⁺. This data is critical for validating the successful synthesis of the target molecule.

Expected Fragmentation Pattern: Electron Ionization (EI) mass spectrometry provides valuable structural information through fragmentation. The fragmentation of cyclic ketones is influenced by the stability of the resulting radical cations. The primary fragmentation pathways for 3-(4-fluorophenyl)cyclobutanone are predicted to be:

-

α-Cleavage: The bond adjacent to the carbonyl group cleaves, which is a characteristic fragmentation for ketones.[5]

-

Cycloreversion: A retro-[2+2] cycloaddition reaction, characteristic of cyclobutane rings, leading to the expulsion of a neutral molecule like ethene.

-

Loss of CO: The carbonyl group can be lost as a neutral carbon monoxide molecule.

Data Summary: Predicted MS Fragments

| m/z Value (Nominal) | Proposed Fragment | Rationale |

|---|---|---|

| 164 | [C₁₀H₉FO]⁺ | Molecular Ion (M⁺) |

| 136 | [M - CO]⁺ | Loss of neutral carbon monoxide |

| 123 | [M - C₂H₂O]⁺ | α-cleavage and rearrangement |

| 109 | [C₆H₄F-CH]⁺ | Cleavage of the cyclobutanone ring |

| 96 | [C₆H₅F]⁺ | Loss of the cyclobutanone moiety |

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For 3-(4-fluorophenyl)cyclobutanone, the most diagnostic absorption will be the carbonyl (C=O) stretch of the ketone.

The frequency of the C=O stretch is highly sensitive to its environment. In acyclic ketones, this band typically appears around 1715 cm⁻¹.[6] However, incorporating the carbonyl into a strained four-membered ring increases the bond angle and s-character of the C-C bonds adjacent to the carbonyl, resulting in a significant shift to a higher wavenumber.[7] This makes IR spectroscopy particularly effective for confirming the presence of the cyclobutanone core.

Data Summary: Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

|---|---|---|

| ~1785 | C=O Stretch (Ketone) | Strong, sharp absorption. The high frequency is characteristic of a cyclobutanone, confirming the strained ring system.[7] |

| 3100-3000 | C-H Stretch (Aromatic) | Medium to weak absorptions confirming the phenyl group. |

| 2950-2850 | C-H Stretch (Aliphatic) | Medium to weak absorptions from the cyclobutane CH₂ groups. |

| ~1600, ~1500 | C=C Stretch (Aromatic) | Characteristic absorptions for the aromatic ring. |

| ~1225 | C-F Stretch (Aryl-F) | Strong absorption confirming the presence of the fluorine substituent. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR spectroscopy provides the most detailed information, allowing for the complete assignment of the carbon and hydrogen framework. For a molecule like 3-(4-fluorophenyl)cyclobutanone, a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is necessary for unambiguous assignment.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling.

-

Aromatic Region (δ 7.0-7.4 ppm): The 4-fluorophenyl group will present as a classic AA'BB' system due to the symmetry of the para-substitution. This often appears as two pseudo-doublets or triplets, each integrating to 2H. The protons ortho to the fluorine will be coupled to the fluorine, further splitting their signals.

-

Aliphatic Region (δ 3.0-4.0 ppm): This region contains the signals for the five protons on the cyclobutane ring.

-

H3 (Methine): The single proton at the C3 position, attached to the phenyl ring, will be the most downfield of the aliphatic protons due to the deshielding effect of the aromatic ring. It is expected to be a multiplet (a quintet if all couplings are similar) from coupling to the four adjacent methylene protons.

-

H2/H4 (Methylene): The four protons on the carbons adjacent to the carbonyl (C2 and C4) are chemically equivalent by symmetry but are diastereotopic. They will appear as complex multiplets, shifted downfield by the electron-withdrawing effect of the carbonyl group.

-

Data Summary: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Label | Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| a | H-2', H-6' (Aromatic) | ~7.25 | t (or dd) | 2H |

| b | H-3', H-5' (Aromatic) | ~7.05 | t (or dd) | 2H |

| c | H-3 (Methine) | ~3.80 | m (quintet-like) | 1H |

| d | H-2, H-4 (Methylene) | ~3.20 - 3.40 | m | 4H |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment.

-

Carbonyl Carbon (δ > 200 ppm): The ketone carbonyl carbon is highly deshielded and will appear as a singlet far downfield, typically around δ 208-210 ppm for cyclobutanones.[8]

-

Aromatic Carbons (δ 115-165 ppm): Six signals are expected, but due to symmetry, only four will be observed. The carbon directly attached to the fluorine (C4') will show a large ¹JCF coupling and a significant downfield shift (~162 ppm). The other carbons will show smaller ²JCF, ³JCF, and ⁴JCF couplings.

-

Aliphatic Carbons (δ 20-60 ppm): The methine carbon (C3) attached to the phenyl ring will be around δ 35-40 ppm. The two equivalent methylene carbons (C2 and C4) adjacent to the carbonyl will be further downfield, around δ 45-50 ppm.

Data Summary: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Label | Assigned Carbons | Predicted δ (ppm) |

|---|---|---|

| 1 | C=O | ~209.0 |

| 2 | C-4' (C-F) | ~162.0 (d, ¹JCF ≈ 245 Hz) |

| 3 | C-1' | ~138.0 (d, ⁴JCF ≈ 3 Hz) |

| 4 | C-2', C-6' | ~128.5 (d, ³JCF ≈ 8 Hz) |

| 5 | C-3', C-5' | ~115.5 (d, ²JCF ≈ 21 Hz) |

| 6 | C-2, C-4 | ~48.0 |

| 7 | C-3 | ~37.0 |

2D NMR for Connectivity Confirmation

While 1D NMR provides the fundamental data, 2D NMR experiments are required to piece the puzzle together definitively.

-

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks. A COSY spectrum will show correlations between the aromatic protons (a and b) and, crucially, between the methine proton (c) and the methylene protons (d).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This allows for the unambiguous assignment of each carbon that bears a proton.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is the key experiment for establishing the overall molecular framework. For example, a correlation from the methylene protons (d, H2/H4) to the carbonyl carbon (1, C=O) would confirm their position alpha to the ketone. A correlation from the methine proton (c, H3) to the aromatic C1' carbon would confirm the attachment of the phenyl ring to the cyclobutane core.

Figure 2: Key 2D NMR correlations used to confirm the connectivity of the molecule.

Standard Operating Protocols

Trustworthy data is built on rigorous and well-documented protocols. The following are standard procedures for acquiring the data discussed.

Protocol 1: NMR Sample Preparation and Acquisition

-

Preparation: Accurately weigh 5-10 mg of 3-(4-fluorophenyl)cyclobutanone and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the sample in a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Tuning & Shimming: Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H Acquisition: Acquire a standard 1D proton spectrum using a 30° or 45° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). Use a spectral width of ~240 ppm and a sufficient number of scans (e.g., 1024) to achieve adequate signal-to-noise.

-

2D Acquisition: Acquire standard COSY, HSQC, and HMBC spectra using gradient-selected pulse programs from the spectrometer's library. Optimize parameters according to the manufacturer's recommendations.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrumentation: Use a Time-of-Flight (TOF) or Orbitrap mass spectrometer coupled to an ESI source.

-

Calibration: Calibrate the instrument immediately before analysis using a known calibration standard to ensure high mass accuracy (< 5 ppm).

-

Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument software to calculate the most probable elemental composition.

Protocol 3: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small drop of liquid 3-(4-fluorophenyl)cyclobutanone (or the solid powder) directly onto the ATR crystal.

-

Acquisition: Apply pressure with the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Conclusion

The structural elucidation of 3-(4-fluorophenyl)cyclobutanone is a clear demonstration of the power of a modern, multi-technique analytical workflow. By logically integrating data from MS, IR, and a suite of NMR experiments, we can move from a proposed structure to a fully validated and confirmed molecular entity. HRMS provides the foundational confirmation of the elemental formula. IR spectroscopy offers a rapid and definitive check for the key cyclobutanone functional group, with its characteristic high-frequency C=O stretch. Finally, 1D and 2D NMR spectroscopy provides the unambiguous, atom-by-atom map of the molecule, confirming the substitution pattern and the complete connectivity of the carbon-hydrogen framework. This rigorous, self-validating approach ensures the highest level of scientific integrity for researchers and drug development professionals relying on this critical chemical building block.

References

-

M. A. S. Blackburn, C. C. Wagen, M. R. Bodrogean, P. M. Tadross, A. J. Bendelsmith, D. A. Kutateladze, E. N. Jacobsen, "Catalytic, Enantioselective Synthesis of Cyclobutanones Bearing α-Quaternary Stereocenters," Journal of the American Chemical Society, 2023, 145, 15036-15042. [Link]

-

J. C. Namyslo, D. E. Kaufmann, "The Application of Cyclobutane Derivatives in Organic Synthesis," Chemical Reviews, 2003, 103, 1485-1537. [Link]

-

P. E. Eaton, "The Cubane Cage," Angewandte Chemie International Edition in English, 1992, 31, 1421-1436. (Provides context on strained ring systems). [Link]

-

National Institute of Standards and Technology, "Cyclobutanone" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

-

H. O. Kalinowski, S. Berger, S. Braun, Carbon-13 NMR Spectroscopy, Wiley, 1988. (General reference for ¹³C NMR principles). [Link]

-

R. M. Silverstein, F. X. Webster, D. J. Kiemle, D. L. Bryce, Spectrometric Identification of Organic Compounds, 8th Edition, Wiley, 2014. (General reference for spectroscopic methods). [Link]

-

PubChem, "3-(3-Fluorophenyl)cyclobutanone," National Center for Biotechnology Information. [Link]

-

Liskon Biological, "Quality Control and Analytical Methods of Cyclobutanone," 2025. [Link]

-

A. De Meijere, S. I. Kozhushkov, A. F. Khlebnikov, "The Chemistry of Bicyclopropylidene," Chemical Reviews, 2003, 103, 1485-1537. (While not directly on cyclobutanones, this review discusses strained ring chemistry). [Link]

-

Organic Chemistry Portal, "Cyclobutanone synthesis,". [Link]

-

P. S. J. Kaib, L. Schlemper, E. M. D. Allouche, S. Z. Gonzalez, B. List, "Extremely Active Organocatalysts for the Asymmetric Transfer Hydrogenation of β-Ynones," Angewandte Chemie International Edition, 2016, 55, 13200-13203. (Example of fluorophenyl ketone use). [Link]

-

S. H. Gellman, "Foldamers: A Manifesto," Accounts of Chemical Research, 1998, 31, 173-180. (General context for molecular design). [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Cyclobutanone synthesis [organic-chemistry.org]

- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. journals.co.za [journals.co.za]

An In-depth Technical Guide to the ¹H NMR Analysis of 3-(4-fluorophenyl)cyclobutanone

Introduction: The Structural Elucidation of a Key Synthetic Intermediate

3-(4-fluorophenyl)cyclobutanone is a valuable building block in medicinal chemistry and materials science. Its utility stems from the unique combination of a strained, four-membered cyclobutanone ring and a fluorinated aromatic moiety. The precise and unambiguous characterization of this molecule is paramount for its successful application in complex synthetic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful technique for confirming its structure, purity, and conformational properties in solution.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 3-(4-fluorophenyl)cyclobutanone. It is designed for researchers and drug development professionals who require a deep, mechanistic understanding of the spectral data. We will move beyond simple peak assignment to explore the underlying principles dictating the chemical shifts and coupling patterns observed, thereby empowering scientists to interpret spectra with confidence and precision.

The Molecular Landscape: Assigning Protons

To dissect the ¹H NMR spectrum, we must first establish a clear naming convention for the magnetically inequivalent protons in the molecule.

Figure 2. A standardized workflow for ¹H NMR data acquisition and analysis.

Conclusion: From Spectrum to Structure

The ¹H NMR spectrum of 3-(4-fluorophenyl)cyclobutanone is a rich source of structural information. A systematic analysis, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for the confident assignment of every proton in the molecule. By distinguishing the characteristic AA'BB' pattern of the 4-fluorophenyl ring from the complex multiplets of the conformationally constrained cyclobutanone core, researchers can unequivocally verify the identity and purity of this important chemical entity. This guide provides the foundational knowledge and practical workflow necessary to transform raw spectral data into definitive structural insight, a critical step in any drug discovery or materials science endeavor.

References

- Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of cyclobutane.

-

Galasso, V., & Starc, A. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Magnetic Resonance in Chemistry, 51(5), 276-281. [Link]

-

PubMed. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. National Center for Biotechnology Information. [Link]

- Galasso, V., & Starc, A. (2013). Supporting Information for: ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Wiley-VCH.

-

ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]

-

Abraham, R. J., & Monasterios, J. R. (2009). A ¹H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 47(11), 949-957. [Link]

- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.

-

Powers, D. C., & Paquin, J. F. (2019). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(11), 7435-7441. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]

- Raza, G. H., Bella, J., & Segre, A. L. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.

- Supporting Information. (n.d.).

-

CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2021). ¹H NMR Spectra and Interpretation. [Link]

Structural Elucidation of 3-(4-fluorophenyl)cyclobutanone via EI-MS: A Technical Guide

Executive Summary

3-(4-fluorophenyl)cyclobutanone (MW 164.18 Da) is a critical pharmacophore in medicinal chemistry, often serving as a precursor for conformationally restricted amines and neurotransmitter reuptake inhibitors. Its analysis via Electron Ionization Mass Spectrometry (EI-MS) presents a distinct fragmentation signature dominated by ring-strain release.

This guide details the fragmentation mechanics of this scaffold. Unlike linear ketones, the cyclobutanone ring dictates a competition between decarbonylation and retro-[2+2] cycloreversion . Understanding these pathways is essential for confirming structural integrity during synthetic scale-up and metabolite identification.

Molecular Architecture & Ionization Physics

The analysis begins with the generation of the molecular ion (

-

Precursor Identity: 3-(4-fluorophenyl)cyclobutanone

-

Formula:

-

Monoisotopic Mass: 164.06 Da

-

Ionization Source: Electron Impact (EI) at 70 eV.

Upon electron impact, the molecule undergoes ionization primarily at the carbonyl oxygen lone pair, creating a radical cation. The high ring strain of the cyclobutanone moiety (~26 kcal/mol) makes the molecular ion (

Primary Fragmentation Pathways[2]

The fragmentation of 3-substituted cyclobutanones is governed by the stability of the resulting aromatic radical cations. Two primary pathways compete:

Pathway A: Retro-[2+2] Cycloreversion (Dominant)

This is the diagnostic pathway for cyclobutanones. The strained ring undergoes a symmetric cleavage of the C1-C2 and C3-C4 bonds.

-

Mechanism: The ring splits into two neutral/charged pairs: a ketene moiety and an alkene moiety.

-

Charge Retention: Stevenson’s Rule dictates that the positive charge remains on the fragment with the lower ionization energy (IE).

-

Fragment 1: Ketene (

, IE -

Fragment 2: 4-Fluorostyrene (

, IE

-

-

Outcome: The charge is strongly retained by the aromatic styrene system.

-

Transition:

(Base Peak candidate) +

-

Pathway B: Decarbonylation (Ring Contraction)

A common pathway for cyclic ketones involving the extrusion of carbon monoxide (CO).

-

Mechanism:

-cleavage breaks the C1-C2 bond, followed by the expulsion of neutral CO. -

Outcome: This generates a radical cation at

136 ( -

Structure: The resulting ion is typically a 4-fluorophenylcyclopropane radical cation or its acyclic isomer (allyl radical analog).

Visualization of Fragmentation Logic

The following diagram illustrates the competitive pathways and subsequent secondary fragmentations.

Figure 1: Mechanistic flow of 3-(4-fluorophenyl)cyclobutanone fragmentation under 70 eV EI conditions.

Experimental Protocol: GC-MS Characterization

To replicate these results or validate synthesized material, follow this self-validating protocol.

Sample Preparation

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC grade). Avoid methanol to prevent hemiacetal formation with the ketone.

-

Concentration: 100 µg/mL (100 ppm).

-

Derivatization: None required for this ketone, though oximation is possible if thermal stability is an issue (rare for this scaffold).

Instrument Parameters (Agilent/Thermo Style)

| Parameter | Setting | Rationale |

| Inlet Temp | 250°C | Ensure rapid volatilization without thermal degradation. |

| Injection Mode | Split (20:1) | Prevents detector saturation; sharpens peak shape. |

| Column | DB-5ms or equivalent | Non-polar stationary phase ideal for aromatics. |

| Carrier Gas | Helium, 1.0 mL/min | Standard constant flow for reproducible retention times. |

| Ion Source | EI, 70 eV, 230°C | Standard ionization energy for library matching. |

| Scan Range | 40–300 amu | Captures low mass aromatic fragments and molecular ion. |

| Solvent Delay | 3.0 min | Protects filament from solvent burn-out. |

Quality Control (Self-Validation)

-

Tune Check: Verify PFTBA calibration. The 69/219/502 ratios must meet manufacturer specs to ensure accurate mass assignment.

-

Blank Run: Inject pure solvent before the sample to rule out carryover of previous aromatics (e.g., styrene monomers).

Data Interpretation & Validation

The following table summarizes the diagnostic ions. The presence of the

| m/z (Da) | Relative Abundance (Est.) | Ion Assignment | Fragment Structure | Mechanistic Origin |

| 164 | 15–30% | Molecular Ion | Parent intact radical cation. | |

| 136 | 20–40% | Decarbonylation: Loss of CO. Likely cyclopropane derivative. | ||

| 122 | 100% (Base Peak) | Retro-[2+2]: 4-Fluorostyrene radical cation. Stabilized by aromatic ring. | ||

| 109 | 10–20% | Fluoro-tropylium | Rearrangement of the styrene ion (Loss of CH/CH2). | |

| 96 | 10–25% | Fluorobenzene deriv. | Loss of acetylene ( | |

| 75 | <10% | Benzyne fragment | Breakdown of the aromatic ring (Loss of HF/C2H2). |

Diagnostic Logic for Researchers

-

Check m/z 164: Confirms the molecular weight (

). -

Calculate Delta:

. A loss of 42 is highly specific to cyclobutanone (ketene loss) or acetyl groups. Given the structure, ketene loss is the only logical assignment. -

Verify Fluorine: The retention of the fluorine atom is evidenced by the mass defect and the lack of prominent

peaks (F is strongly bound to the aromatic ring).

References

-

NIST Mass Spectrometry Data Center. Cyclobutanone & 3-Phenylcyclobutanone Spectra. NIST Chemistry WebBook, SRD 69.[2]

-

[Link]

-

-

Pálinkó, I., et al. (1998). Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods.[3] Rapid Communications in Mass Spectrometry.[3]

-

Gross, J. H. (2017).Mass Spectrometry: A Textbook. Springer International Publishing.

-

[Link]

-

Sources

- 1. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Cyclobutanone [webbook.nist.gov]

- 3. Sci-Hub. Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations / Rapid Communications in Mass Spectrometry, 1998 [sci-hub.ru]

Methodological & Application

Illuminating Pathways: A Guide to the Photochemical Synthesis of Cyclobutanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The cyclobutane motif, a strained four-membered carbocycle, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its unique conformational properties and ability to serve as a versatile synthetic intermediate have led to its incorporation into a wide array of biologically active molecules. Among the various methods for constructing this challenging ring system, photochemical synthesis stands out as a powerful and elegant strategy, offering access to complex molecular architectures under mild conditions. This guide provides an in-depth exploration of the photochemical synthesis of cyclobutanone derivatives, detailing the underlying principles, experimental protocols, and practical considerations to empower researchers in their synthetic endeavors.

The Power of Light: Why Photochemistry for Cyclobutanone Synthesis?

Traditional thermal methods for cyclobutane synthesis can require harsh conditions and may not be suitable for sensitive substrates. Photochemical reactions, initiated by the absorption of light, proceed through electronically excited states, opening up reaction pathways that are often inaccessible under thermal conditions.[1] This allows for the formation of strained ring systems with high degrees of regio- and stereoselectivity, often at ambient temperatures. The use of light as a "reagent" offers a clean and efficient means to construct the cyclobutanone core, a key building block for further synthetic transformations.[1][2]

Key Photochemical Strategies for Cyclobutanone Synthesis

This section delves into the most prominent photochemical methods for constructing cyclobutanone derivatives, providing mechanistic insights and detailed experimental protocols.

The [2+2] Photocycloaddition of Enones and Alkenes

The intermolecular or intramolecular [2+2] photocycloaddition of an α,β-unsaturated ketone (enone) with an alkene is arguably the most widely utilized photochemical method for synthesizing cyclobutane derivatives.[1][3][4][5]

Mechanism: The reaction is initiated by the photoexcitation of the enone to its triplet excited state. This excited enone then interacts with a ground-state alkene to form a diradical intermediate, which subsequently closes to form the cyclobutane ring.[6] The regioselectivity of the addition is influenced by the electronic nature of the alkene. Electron-rich alkenes typically yield "head-to-tail" adducts, while electron-deficient alkenes favor the formation of "head-to-head" products.[4]

Experimental Workflow Diagram:

Caption: General workflow for the [2+2] photocycloaddition of enones and alkenes.

Protocol 1: Intermolecular [2+2] Photocycloaddition of Cyclopentenone and Ethylene

-

Materials:

-

Cyclopentenone

-

Ethylene gas

-

Acetone (spectroscopic grade)

-

Medium-pressure mercury vapor lamp (e.g., 450 W Hanovia)

-

Pyrex immersion well photoreactor

-

-

Procedure:

-

A solution of cyclopentenone (10.0 g, 122 mmol) in acetone (200 mL) is placed in a Pyrex immersion well photoreactor.

-

The solution is cooled to -78 °C and purged with nitrogen for 30 minutes.

-

A slow stream of ethylene gas is bubbled through the solution.

-

The solution is irradiated with a 450 W medium-pressure mercury lamp while maintaining the ethylene stream and low temperature.

-

The reaction is monitored by gas chromatography. Upon completion (typically 24-48 hours), the ethylene stream is stopped.

-

The solvent is removed under reduced pressure.

-

The resulting crude product is purified by vacuum distillation to afford the bicyclo[3.2.0]heptan-6-one.

-

Data Table: Representative Enone-Alkene [2+2] Photocycloadditions

| Enone | Alkene | Solvent | Light Source | Yield (%) | Reference |

| Cyclohexenone | Isobutylene | Benzene | Mercury Lamp | 85 | Corey et al., 1964 |

| 3-Methylcyclohex-2-enone | 1,1-Dimethoxyethylene | Hexane | Mercury Lamp | 70 | Wender et al., 1988 |

| Coumarin | Cyclopentene | Acetonitrile | LED (365 nm) | 92 | Bach et al., 2016 |

Intramolecular [2+2] Photocycloaddition

The intramolecular version of the [2+2] photocycloaddition is a powerful strategy for the synthesis of bicyclic and polycyclic cyclobutanone derivatives. By tethering the alkene to the enone, the reaction becomes more efficient and often exhibits high stereoselectivity.[7][8]

Causality in Stereoselectivity: The stereochemical outcome of intramolecular photocycloadditions is often dictated by the length and nature of the tether connecting the enone and alkene. Shorter tethers (e.g., two atoms) often lead to "bent" products due to the preferential formation of five-membered rings in the transition state. Longer tethers tend to yield "straight" products.[6]

Protocol 2: Intramolecular Photocycloaddition for the Synthesis of a Bicyclo[4.2.0]octanone Derivative

-

Materials:

-

(E)-7-(prop-1-en-2-yl)hept-2-enal

-

Acetonitrile (spectroscopic grade)

-

High-pressure mercury lamp

-

Quartz photoreactor

-

-

Procedure:

-

A solution of (E)-7-(prop-1-en-2-yl)hept-2-enal (1.0 g, 6.6 mmol) in deoxygenated acetonitrile (100 mL) is prepared in a quartz photoreactor.

-

The solution is irradiated with a high-pressure mercury lamp at room temperature.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The solvent is evaporated, and the residue is purified by flash chromatography on silica gel to yield the corresponding bicyclo[4.2.0]octan-2-one derivative.

-

Photochemical Rearrangement of α-Pyrones

The photochemical rearrangement of α-pyrones provides an alternative route to cyclobutene-containing lactones, which can be further transformed into cyclobutanone derivatives.[9]

Mechanism: Upon irradiation, α-pyrones can undergo a [4π] electrocyclization to form a bicyclic lactone intermediate. This intermediate can then undergo a photochemical [2+2] cycloaddition with an alkene, or in some cases, rearrange to form a cyclobutene derivative.

Reaction Scheme Diagram:

Caption: Simplified mechanism of the photochemical rearrangement of α-pyrones.

Protocol 3: Photochemical Synthesis of a Cyclobutene Lactone from 2-Pyrone

-

Materials:

-

2-Pyrone

-

Acetonitrile

-

Low-pressure mercury lamp

-

Quartz immersion well

-

-

Procedure:

-

A solution of 2-pyrone (5.0 g, 52 mmol) in acetonitrile (500 mL) is placed in a photochemical reactor equipped with a quartz immersion well.

-

The solution is deoxygenated by bubbling with argon for 30 minutes.

-

The reaction mixture is irradiated with a low-pressure mercury lamp (254 nm) at 0 °C.

-

The progress of the reaction is followed by ¹H NMR spectroscopy.

-

After complete conversion (typically 24 hours), the solvent is removed under reduced pressure at low temperature to yield the crude cyclobutene lactone, which can be purified by chromatography.[10]

-

A Note on the Paternò-Büchi Reaction

While the Paternò-Büchi reaction, the photocycloaddition of a carbonyl compound and an alkene, is a classic photochemical transformation, it primarily yields four-membered oxetane rings.[11][12][13][14] Although structurally related to cyclobutanes, its direct application for the synthesis of cyclobutanones is limited. However, understanding this reaction is valuable for any researcher working in the field of photochemical cycloadditions.

Experimental Considerations and Best Practices

Photoreactor Setup:

A typical photoreactor setup consists of a reaction vessel, a light source, and a cooling system.[15]

-

Reaction Vessel: For reactions requiring UV light below 300 nm, quartz vessels are essential due to their transparency in this region. For longer wavelength UV or visible light, Pyrex (borosilicate glass) is a suitable and more economical choice.[16]

-

Light Sources:

-

Mercury Vapor Lamps: Medium- and high-pressure mercury lamps are powerful, broad-spectrum sources suitable for many photochemical reactions.

-

LEDs: Light-emitting diodes offer the advantage of emitting light in a narrow wavelength range, which can lead to higher selectivity and cleaner reactions. They are also more energy-efficient and have a longer lifespan.[17]

-

-

Cooling: Photochemical reactions can generate significant heat. A cooling system, such as an immersion cooler or a fan, is crucial to maintain a consistent reaction temperature.[15]

Solvent Selection:

The choice of solvent is critical as it can influence the reaction pathway and efficiency. The solvent should be transparent at the irradiation wavelength to ensure that the light reaches the reactants. Degassing the solvent to remove dissolved oxygen is often necessary, as oxygen can quench the excited triplet state of the ketone.

Quantum Yield:

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of molecules of product formed per photon absorbed.[18][19][20] Determining the quantum yield can be complex but provides valuable information for optimizing reaction conditions and for scaling up the reaction.

Characterization of Cyclobutanone Derivatives:

The synthesized cyclobutanone derivatives should be thoroughly characterized using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the structure and stereochemistry of the cyclobutane ring.[21][22][23]

-

Infrared (IR) Spectroscopy: The characteristic carbonyl stretch of the cyclobutanone (typically around 1780 cm⁻¹) is a key diagnostic peak.[24]

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

-

X-ray Crystallography: Provides unambiguous determination of the stereochemistry.[25]

Safety Precautions:

Photochemical reactions require specific safety measures:

-

UV Protection: UV radiation is harmful to the eyes and skin. Always use appropriate shielding (e.g., UV-blocking screens or enclosures) and wear UV-protective eyewear.[26]

-

Electrical Safety: High-voltage power supplies for mercury lamps pose an electrical hazard. Ensure proper grounding and insulation.

-

Solvent Handling: Handle flammable organic solvents in a well-ventilated fume hood.

-

Pressure Build-up: Photochemical reactions can sometimes lead to the formation of gaseous byproducts, causing pressure build-up in a sealed vessel. Ensure adequate venting.

Conclusion

Photochemical synthesis offers a powerful and versatile platform for the construction of cyclobutanone derivatives, enabling the creation of complex and medicinally relevant molecules. By understanding the underlying principles of the key photochemical reactions and adhering to best practices in experimental setup and safety, researchers can effectively harness the power of light to drive their synthetic innovations. This guide provides a solid foundation for both newcomers and experienced chemists to explore the exciting possibilities of photochemical cyclobutanone synthesis.

References

-

HepatoChem. (n.d.). Photochemical Reactor Setup. Retrieved from [Link]

-

University of Nottingham. (n.d.). Photochemical Reactors. Retrieved from [Link]

-

Baran, P. S. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Retrieved from [Link]

-

Zhang, X., et al. (2021). A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines. Organic & Biomolecular Chemistry, 19(38), 8353-8357. [Link]

-

Lévesque, F., et al. (2016). A Small-Footprint, High-Capacity Flow Reactor for UV Photochemical Synthesis on the Kilogram Scale. Organic Process Research & Development, 20(10), 1746-1751. [Link]

-

Strieth-Kalthoff, F., et al. (2020). Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis. Chemical Science, 11(1), 132-137. [Link]

-

Wurm, T., et al. (2017). A flow reactor setup for photochemistry of biphasic gas/liquid reactions. Beilstein Journal of Organic Chemistry, 13, 1648-1656. [Link]

-

Crimmins, M. T., & DeBaillie, A. C. (2006). Enone Olefin [2 + 2] Photochemical Cycloadditions. Organic Reactions, 1-236. [Link]

-

Wikipedia. (2023, December 29). Paternò–Büchi reaction. Retrieved from [Link]

-

Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748-9815. [Link]

-

Sarkar, D., Bera, N., & Ghosh, S. (2018). [2+2] Photochemical Cycloaddition in Organic Synthesis. ResearchGate. [Link]

-

ResearchGate. (n.d.). General overview of Paternò‐ Büchi reaction. Retrieved from [Link]

-

D'Auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15596. [Link]

-

Hou, X., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37. [Link]

-

Scribd. (n.d.). 2+2 Photocycloaddition of Enones. Retrieved from [Link]

-

Fiveable. (n.d.). Quantum yield determination and interpretation. Retrieved from [Link]

-

D'Auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15596. [Link]

-

ResearchGate. (n.d.). Regio control in [2+2] photocycloaddition. Retrieved from [Link]

-

Ghamdi, M. A., et al. (2022). Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones. Molecules, 27(21), 7586. [Link]

-

Sivaguru, J., Bach, T., & Ramamurthy, V. (2022). Keeping the name clean: [2 + 2] photocycloaddition. Photochemical & Photobiological Sciences, 21(8), 1335-1339. [Link]

-

D'Auria, M., & Racioppi, R. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. Molecules, 18(12), 15541-15596. [Link]

-

LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Enone–alkene cycloadditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paterno-Buchi Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Enone Olefin [2 + 2] Photochemical Cycloadditions. Retrieved from [Link]

-

Ma, L., et al. (2019). Supramolecular Control of Photocycloadditions in Solution: In Situ Stereoselective Synthesis and Release of Cyclobutanes. Angewandte Chemie International Edition, 58(12), 3986-3991. [Link]

-

Andrew, D., & Weedon, A. C. (1984). Regio- and stereo-selectivity in [π2 +π2] photocycloaddition reactions between cyclopent-2-enone and electron-rich alkenes. Journal of the American Chemical Society, 106(19), 5649-5656. [Link]

-

ResearchGate. (n.d.). (PDF) Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Retrieved from [Link]

-

YouTube. (2019, January 22). Thermal [2+2] cycloaddition reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). The photochemical synthesis of cyclobutene lactone 2 from 2‐pyrone 1, and a selection of its synthetic transformations, illustrating the importance of this photochemical step. Retrieved from [Link]

-

Abe, M., et al. (2020). Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene. Organic & Biomolecular Chemistry, 18(12), 2296-2300. [Link]

-

Wikipedia. (2024, January 10). Quantum yield. Retrieved from [Link]

-

Slideshare. (n.d.). Paterno buchi reaction. Retrieved from [Link]

-

Ghamdi, M. A., et al. (2022). Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones. Molecules, 27(21), 7586. [Link]

-

ResearchGate. (n.d.). Photochemical Preparation of Cyclopropanes from Cyclobutanones. Retrieved from [Link]

-

Boldyreva, E. V., et al. (2024). Determining the quantum yield of photochemical reactions in crystals from simultaneous effects of photothermal and photochemical bending of needle-shaped crystals. Physical Chemistry Chemical Physics, 26(13), 10834-10842. [Link]

-

NIST. (n.d.). Cyclobutanone. Retrieved from [Link]

-

Boldyreva, E. V., et al. (2024). Determining the quantum yield of photochemical reactions in crystals from simultaneous effects of photothermal and photochemical bending of needle-shaped crystals. Physical Chemistry Chemical Physics, 26(13), 10834-10842. [Link]

-

Al-Amiery, A. A., et al. (2025). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Results in Chemistry, 8, 101633. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]

-

Wang, Y., et al. (2020). Synthesis of α-pyrones via gold-catalyzed cycloisomerization/[2 + 1] cycloaddition/rearrangement of enyne-amides and sulfur ylides. Organic Chemistry Frontiers, 7(10), 1226-1231. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of the Cyclobutanone Core of Solanoeclepin A via Intramolecular Allene Butenolide Photocycloaddition. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicreactions.org [organicreactions.org]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]

- 7. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 12. Paterno-Buchi Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. Paterno-Buechi Reaction [organic-chemistry.org]

- 14. Paterno buchi reaction | PPTX [slideshare.net]

- 15. hepatochem.com [hepatochem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Micro Photochemical Reactor [sigmaaldrich.com]

- 18. fiveable.me [fiveable.me]

- 19. Quantum yield - Wikipedia [en.wikipedia.org]

- 20. Determining the quantum yield of photochemical reactions in crystals from simultaneous effects of photothermal and photochemical bending of needle-shaped crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Cyclobutanone [webbook.nist.gov]

- 25. researchgate.net [researchgate.net]

- 26. A flow reactor setup for photochemistry of biphasic gas/liquid reactions - PMC [pmc.ncbi.nlm.nih.gov]

Precision Functionalization of 3-(4-Fluorophenyl)cyclobutanone

Application Note & Protocol Guide | Doc ID: AN-CB-4F-026

Executive Summary

3-(4-Fluorophenyl)cyclobutanone is a high-value scaffold in drug discovery, particularly for JAK inhibitors and serotonin receptor modulators.[1] Its utility stems from the unique geometry of the cyclobutane ring (puckered conformation) and the metabolic resilience conferred by the fluorophenyl moiety.[1] However, the significant ring strain (~26 kcal/mol) and the specific steric environment of the 3-position dictate non-intuitive reactivity profiles compared to acyclic ketones.[1]

This guide provides validated protocols for the three most critical transformations of this scaffold: stereoselective hydride reduction , reductive amination , and Baeyer-Villiger ring expansion .[1]

Structural Analysis & Reactivity Profile[1]

The reactivity of the carbonyl group in 3-(4-fluorophenyl)cyclobutanone is governed by two factors:

-

Angle Strain: The

hybridized carbonyl carbon prefers a 120° bond angle but is constrained to ~90° in the ring.[1] This increases the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles.[1] -

Conformational Locking: The cyclobutane ring is not planar; it exists in a puckered conformation to minimize torsional strain (eclipsing interactions).[1] The bulky 4-fluorophenyl group at position 3 prefers the pseudo-equatorial orientation.[1] This creates a distinct facial bias for incoming nucleophiles.[1]

Protocol A: Stereoselective Hydride Reduction

Objective: Synthesis of cis-3-(4-fluorophenyl)cyclobutanol.

Mechanistic Insight

Unlike cyclohexanones, where axial/equatorial attack is debated, cyclobutanones follow a strict trajectory controlled by torsional strain.[1]

-

The Rule: Hydride reagents attack from the face anti to the 3-substituent (the fluorophenyl group).[1]

-

The Outcome: The "anti" attack places the incoming hydride trans to the phenyl group, forcing the resulting hydroxyl group into a cis relationship with the phenyl ring.[1]

-

Selectivity: Standard reagents (

) typically yield >90:10 cis:trans selectivity [1].[1]

Experimental Protocol

Reagents:

-

Substrate: 3-(4-Fluorophenyl)cyclobutanone (1.0 eq)[1]

-

Reducing Agent: Sodium Borohydride (

) (0.5 eq - Note: 1 mol borohydride reduces 4 mol ketone)[1] -

Solvent: Methanol (anhydrous)[1]

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 g (6.1 mmol) of 3-(4-fluorophenyl)cyclobutanone in 15 mL of anhydrous methanol in a round-bottom flask under

atmosphere. Cool to 0°C.[1] -

Addition: Add

(115 mg, 3.05 mmol) portion-wise over 10 minutes. Caution: Gas evolution ( -

Reaction: Stir at 0°C for 30 minutes. Monitor via TLC (Hexane/EtOAc 3:1).[1] The ketone (

) should disappear, replaced by the alcohol ( -

Quench: Carefully add 5 mL of saturated

solution. -

Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with EtOAc (

mL).[1] Wash combined organics with brine, dry over -

Purification: Flash chromatography is rarely needed if the starting material is consumed; the cis isomer is the dominant product.[1]

Stereochemical Pathway Visualization[1]

Figure 1: Stereoselective reduction pathway driven by torsional strain minimization.[1]

Protocol B: Reductive Amination

Objective: Installation of amine pharmacophores (e.g., piperazine, morpholine) at the 1-position.[1]

Mechanistic Insight

Reductive amination on cyclobutanones is faster than on acyclic ketones due to the release of ring strain upon changing hybridization from

-

Reagent Choice: Sodium Triacetoxyborohydride (STAB,

) is the gold standard.[1] It is mild enough to not reduce the ketone directly, reducing only the in situ formed iminium ion [2]. -

Solvent: 1,2-Dichloroethane (DCE) is preferred over methanol to prevent ketal formation and ensure STAB stability.[1]

Experimental Protocol

Reagents:

-

Substrate: 3-(4-Fluorophenyl)cyclobutanone (1.0 eq)[1]

-

Amine: Morpholine (1.1 eq)[1]

-

Reductant:

(1.5 eq)[1] -

Acid Catalyst: Acetic Acid (1.0 eq)[1]

-

Solvent: DCE (0.2 M concentration)[1]

Step-by-Step Procedure:

-

Imine Formation: In a dry vial, combine ketone (164 mg, 1.0 mmol), morpholine (96 mg, 1.1 mmol), and acetic acid (60 mg, 1.0 mmol) in DCE (5 mL). Stir at Room Temperature (RT) for 30 minutes.

-

Reduction: Add

(318 mg, 1.5 mmol) in one portion. -

Monitoring: Stir at RT for 4–16 hours. Monitor by LC-MS for the appearance of the [M+H]+ peak (mass ~236 for morpholine adduct).[1]

-

Quench: Add saturated

(10 mL) and stir vigorously for 15 minutes to quench boron complexes. -

Extraction: Extract with DCM (

mL). -

Purification: The product is an amine; purification via SCX (Strong Cation Exchange) cartridge is highly efficient.[1] Load crude, wash with MeOH, elute with

in MeOH.[1]

Table 1: Troubleshooting Reductive Amination

| Issue | Probable Cause | Solution |

| Low Conversion | Steric hindrance of amine | Use |

| Alcohol Byproduct | Direct reduction of ketone | Ensure STAB is used, not |

| Cis/Trans Mixture | Thermodynamic equilibration | The cis isomer is usually kinetic; trans can form if the imine equilibrates.[1] |

Protocol C: Baeyer-Villiger Ring Expansion

Objective: Conversion to 4-(4-fluorophenyl)dihydrofuran-2(3H)-one (gamma-lactone).[1]

Mechanistic Insight

This reaction expands the 4-membered ring to a 5-membered lactone.[1]

-

Regioselectivity: In 3-substituted cyclobutanones, the molecule has a plane of symmetry (assuming no chiral substituents).[1] Therefore, migration of either

-carbon is equivalent, leading to a single racemic lactone product.[1] -

Reactivity: Cyclobutanones are exceptionally reactive toward peracids due to the relief of ring strain (~26 kcal/mol

~6 kcal/mol).[1]

Experimental Protocol

Reagents:

-

Substrate: 3-(4-Fluorophenyl)cyclobutanone (1.0 eq)[1]

-

Oxidant: m-Chloroperbenzoic acid (mCPBA) (70-75%, 1.2 eq)[1]

-

Buffer:

(1.5 eq)[1] -

Solvent: Dichloromethane (DCM)[1]

Step-by-Step Procedure:

-

Setup: Dissolve ketone (1.0 mmol) in DCM (10 mL). Add solid

(to neutralize m-chlorobenzoic acid byproduct). -

Oxidation: Cool to 0°C. Add mCPBA (1.2 mmol) slowly.

-

Reaction: Allow to warm to RT. The reaction is usually complete within 2 hours.[1]

-

Workup (Critical):

-

Result: The product is a gamma-lactone.[1]

Pathway Visualization[1]

Figure 2: Ring expansion via Criegee intermediate.[1] Migration is driven by relief of ring strain.

Safety & Handling

-

Fluorinated Intermediates: While the fluorine atom provides metabolic stability, it does not significantly alter the acute toxicity compared to the non-fluorinated analog.[1] Standard PPE is required.[1]

-

Peroxides: mCPBA is shock-sensitive and potentially explosive if concentrated.[1] Never distill reaction mixtures containing excess peroxides.[1] Always test for peroxide presence before concentration.[1]

-

Strained Rings: Cyclobutanones are energy-rich.[1] Large-scale reactions (>100g) should be assessed for exothermicity by DSC (Differential Scanning Calorimetry) before execution.[1]

References

-

Stereoselective Reductions of 3-Substituted Cyclobutanones. Journal of Organic Chemistry. (2020). Demonstrates >90% cis-selectivity in hydride reductions due to torsional strain.[1] [1]

-

Reductive Aminations of Carbonyl Compounds. Organic Reactions. (2004). Comprehensive guide to STAB and Borohydride reagents.

-

Cyclobutanone Synthesis and Reactivity. Organic Syntheses. (1977).[1] Foundational protocols for cyclobutanone handling. [1]

-

Baeyer-Villiger Oxidation of Cyclobutanones. Chemical Reviews. (2004). Detailed mechanisms of ring expansion in strained systems. [1]

Sources

The Strategic Application of 3-(4-Fluorophenyl)cyclobutanone in Modern Drug Discovery: A Guide for Researchers

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique chemical scaffolds that can confer advantageous pharmacological properties. Among these, the cyclobutane motif has emerged as a valuable building block, offering a unique three-dimensional geometry that can enhance metabolic stability, fine-tune pharmacophore orientation, and facilitate the exploration of challenging binding pockets.[1] This guide focuses on a particularly promising derivative, 3-(4-fluorophenyl)cyclobutanone, and its burgeoning role in the discovery of next-generation therapeutics, with a primary emphasis on its application as a scaffold for monoacylglycerol lipase (MAGL) inhibitors.

The Rationale Behind the Ring: Why 3-(4-Fluorophenyl)cyclobutanone?

The strategic incorporation of the 3-(4-fluorophenyl)cyclobutanone core into drug candidates is underpinned by several key principles of medicinal chemistry. The cyclobutane ring, a strained four-membered carbocycle, provides a rigid framework that can lock a molecule into a specific conformation, a critical factor for optimizing interactions with a biological target. Furthermore, the 4-fluorophenyl group offers a combination of desirable properties. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can also engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's active site.

This unique combination of a rigid cyclobutane core and a strategically placed fluorophenyl moiety makes 3-(4-fluorophenyl)cyclobutanone an attractive starting point for the design of potent and selective inhibitors of various enzymes, most notably monoacylglycerol lipase (MAGL).

A Prime Target: Monoacylglycerol Lipase (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a pivotal role in the endocannabinoid system by degrading the endogenous cannabinoid 2-arachidonoylglycerol (2-AG).[2][3] Inhibition of MAGL leads to an elevation of 2-AG levels, which can in turn modulate a range of physiological processes, including pain, inflammation, and neuroprotection.[2][3] Consequently, MAGL has emerged as a compelling therapeutic target for a variety of disorders, including neurodegenerative diseases, inflammatory conditions, and certain types of cancer.[2][3][4]

The 3-(4-fluorophenyl)cyclobutanone scaffold has been explored in the design of both reversible and irreversible MAGL inhibitors. The electrophilic ketone of the cyclobutanone ring can react with the catalytic serine residue in the active site of MAGL, leading to covalent inhibition.[4] The nature of this interaction can be fine-tuned through chemical modifications to achieve either reversible or irreversible binding.

Below is a diagram illustrating the central role of MAGL in the endocannabinoid signaling pathway and the therapeutic potential of its inhibition.

Caption: MAGL's role in 2-AG degradation and the effect of its inhibition.

Synthetic Strategies: Crafting the Core Scaffold

A plausible synthetic route is outlined below:

Caption: A potential synthetic workflow for 3-(4-fluorophenyl)cyclobutanone.

Protocol: General Procedure for the Synthesis of a 3-Arylcyclobutanone Derivative

This protocol is a generalized procedure and may require optimization for the specific synthesis of 3-(4-fluorophenyl)cyclobutanone.

Materials:

-

Substituted styrene (e.g., 4-fluorostyrene)

-

Ketene acetal (e.g., 1,1-diethoxyethene)

-

Lewis acid catalyst (e.g., ZnCl₂) or a photochemical reactor

-

Anhydrous, aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Aqueous acid (e.g., 1 M HCl)

-

Drying agent (e.g., anhydrous MgSO₄)

-

Rotary evaporator

-

Chromatography equipment (silica gel)

Procedure:

-

[2+2] Cycloaddition:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted styrene (1.0 eq) in the anhydrous solvent.

-

Add the ketene acetal (1.2 eq).

-

If using a Lewis acid catalyst, add the catalyst (0.1-0.5 eq) portion-wise at 0 °C. If using photochemical conditions, irradiate the mixture with a suitable UV lamp.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction (if a catalyst was used) by adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the cyclobutane intermediate.

-

-

Hydrolysis:

-

Dissolve the purified cyclobutane intermediate in a suitable solvent (e.g., acetone or THF).

-

Add the aqueous acid (e.g., 1 M HCl) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent.

-

Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.

-

Purify the crude 3-(4-fluorophenyl)cyclobutanone by column chromatography or distillation to yield the final product.

-

Application in Biological Assays: A Protocol for MAGL Inhibition

The following is a detailed protocol for a colorimetric in vitro assay to determine the inhibitory potency (IC₅₀) of compounds containing the 3-(4-fluorophenyl)cyclobutanone scaffold against human MAGL. This assay utilizes the substrate 4-nitrophenyl acetate (4-NPA), which upon hydrolysis by MAGL, produces the chromogenic product 4-nitrophenol.

Materials:

-

Human recombinant MAGL (commercially available)

-

4-Nitrophenyl acetate (4-NPA)

-

Assay buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA

-

Test compounds (dissolved in DMSO)

-

96-well microtiter plates

-

Microplate reader capable of measuring absorbance at 405 nm

Protocol:

-

Compound Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC₅₀ determination.

-

-

Assay Procedure:

-

In a 96-well plate, add 10 µL of the diluted test compound solution (or DMSO for control wells) to each well.

-

Add 150 µL of a 133.3 µM solution of 4-NPA in assay buffer to each well (final concentration will be 100 µM).

-

Initiate the reaction by adding 40 µL of human recombinant MAGL (e.g., 11 ng/well) in assay buffer to each well. The final reaction volume will be 200 µL.

-

Incubate the plate at room temperature for 30 minutes.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Include control wells:

-

"No inhibitor" control (enzyme + substrate + DMSO).

-

"No enzyme" control (substrate + DMSO).

-

-

-

Data Analysis:

-

Subtract the absorbance of the "no enzyme" control from all other readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 3-(4-fluorophenyl)cyclobutanone derivatives as MAGL inhibitors is limited in publicly available literature, general principles can be inferred from related studies on other MAGL inhibitors.

-

The Cyclobutanone Core: The strained cyclobutanone ring is crucial for covalent interaction with the catalytic serine of MAGL. Modifications to this ring, such as substitution at other positions, can influence the compound's reactivity and steric fit within the active site.[4]

-

The 4-Fluorophenyl Group: The position and nature of the substituent on the phenyl ring are critical for potency and selectivity. The 4-fluoro substituent is often favored for its ability to enhance metabolic stability and potentially form favorable interactions within the enzyme's hydrophobic pocket.

-

Stereochemistry: For chiral cyclobutane derivatives, the stereochemistry at the substituted carbon atoms can significantly impact biological activity. Different stereoisomers may exhibit vastly different potencies and selectivities.

Expanding Horizons: Alternative Biological Targets

While MAGL is a prominent target, the 3-(4-fluorophenyl)cyclobutanone scaffold holds potential for inhibiting other enzymes. The inherent reactivity of the cyclobutanone and the diverse interactions afforded by the fluorophenyl group make it a versatile starting point for targeting other enzyme classes. For instance, derivatives of fluorophenyl compounds have shown activity against:

-

Aromatase: An enzyme involved in estrogen biosynthesis and a target for breast cancer therapy.[5][6]

-

Tyrosinase: A key enzyme in melanin synthesis, making it a target for treating hyperpigmentation disorders.[7]

-

Kinases: The diverse family of kinases presents numerous opportunities for inhibitors, and various fluorophenyl-containing compounds have been investigated as kinase inhibitors for cancer and other diseases.[8]

Conclusion and Future Perspectives

The 3-(4-fluorophenyl)cyclobutanone scaffold represents a compelling starting point for the design of novel therapeutic agents. Its unique structural and electronic properties have already shown promise in the development of MAGL inhibitors for neurological and inflammatory disorders. The versatility of this scaffold suggests that its application will likely expand to other target classes in the future. As synthetic methodologies for cyclobutane derivatives continue to advance, and our understanding of their structure-activity relationships deepens, we can expect to see more drug candidates featuring this intriguing chemical motif entering clinical development. For researchers in the field, the exploration of 3-(4-fluorophenyl)cyclobutanone and its derivatives offers a rich and rewarding avenue for the discovery of innovative medicines.

References

Click to expand

-

In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

cyclobutanone - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 2, 2026, from [Link]

-

Cyclobutanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

-

Cyclobutene synthesis idea : r/OrganicChemistry. (2021, May 25). Reddit. Retrieved February 2, 2026, from [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025, December 12). PubMed. Retrieved February 2, 2026, from [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

(PDF) High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. (2025, January 21). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025, September 15). PubMed. Retrieved February 2, 2026, from [Link]